An In-depth Technical Guide to 6-chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine: Synthesis, Characterization, and Potential Applications
An In-depth Technical Guide to 6-chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 6-chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine, a substituted pyrimidine with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule in peer-reviewed literature, this document synthesizes information from analogous compounds and established chemical principles to offer a robust predictive profile. It covers the molecule's chemical structure, proposed synthesis, predicted physicochemical properties, and potential biological relevance, serving as a valuable resource for researchers investigating novel heterocyclic compounds.
Chemical Identity and Structure
6-chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine belongs to the class of N-substituted 4-aminopyrimidines. The core of the molecule is a pyrimidine ring, a diazine heterocycle containing two nitrogen atoms at positions 1 and 3. This ring is substituted at position 4 with a (1-methoxypropan-2-yl)amino group and at position 6 with a chlorine atom.
The presence of the pyrimidine scaffold, a common motif in biologically active molecules including nucleobases, suggests its potential for interacting with biological targets. The chloro- and N-alkyl substituents are key modulators of the molecule's electronic properties, lipophilicity, and steric profile, all of which are critical determinants of its pharmacological activity.
Key Structural Features:
-
Pyrimidine Core: An electron-deficient aromatic ring that is susceptible to nucleophilic aromatic substitution.
-
4-Amino Linkage: Provides a site for hydrogen bonding and can influence the electronic properties of the pyrimidine ring.
-
6-Chloro Substituent: An electron-withdrawing group that activates the C4 and C6 positions of the pyrimidine ring to nucleophilic attack. It can also serve as a handle for further functionalization through cross-coupling reactions.
-
N-(1-methoxypropan-2-yl) Group: A chiral, flexible side chain that can influence binding affinity and selectivity for biological targets through specific steric and hydrophobic interactions. The methoxy group can also act as a hydrogen bond acceptor.
Below is a diagram illustrating the logical relationship of the key structural components that contribute to the molecule's overall profile.
Caption: Key structural components and their influence on the molecule's properties.
Physicochemical Properties (Predicted)
| Property | Predicted Value |
| IUPAC Name | 6-chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine |
| Molecular Formula | C8H13ClN4O |
| Molecular Weight | 216.67 g/mol |
| CAS Number | Not assigned |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like ethanol, methanol, and DMSO. Limited solubility in water is predicted. |
| pKa | The pyrimidine nitrogens and the amino group will have characteristic pKa values, influencing solubility and ionization state at physiological pH. |
Synthesis of 6-chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine
The synthesis of N-substituted 4-amino-6-chloropyrimidines is well-documented and typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. The most plausible synthetic route to 6-chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine involves the reaction of 4,6-dichloropyrimidine with 1-methoxypropan-2-amine. The chlorine atom at the C4 (and C6) position of the pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogens.
The following diagram outlines the proposed synthetic workflow.
Caption: Proposed workflow for the synthesis and characterization of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is a generalized procedure based on known methods for the synthesis of similar 4-amino-6-chloropyrimidine derivatives.[1][2] Optimization of reaction conditions may be necessary to achieve the best results.
Materials:
-
4,6-Dichloropyrimidine
-
1-Methoxypropan-2-amine
-
Potassium carbonate (K2CO3) or Triethylamine (Et3N)
-
Anhydrous Dimethylformamide (DMF) or Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dichloropyrimidine (1.0 eq) in anhydrous DMF or EtOH.
-
Addition of Reagents: Add 1-methoxypropan-2-amine (1.0-1.2 eq) to the solution, followed by the addition of a base such as potassium carbonate (2.0-3.0 eq) or triethylamine (2.0-3.0 eq).
-
Reaction: Heat the reaction mixture to 80-140 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. If DMF is used as the solvent, pour the reaction mixture into cold water and extract the product with ethyl acetate. If ethanol is used, the solvent can be removed under reduced pressure, and the residue partitioned between water and ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Spectroscopic Characterization (Predicted)
The following are the predicted key spectroscopic features for 6-chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine, based on the analysis of similar pyrimidine derivatives.[3][4]
-
¹H NMR:
-
A singlet for the proton at the C2 position of the pyrimidine ring.
-
A singlet for the proton at the C5 position of the pyrimidine ring.
-
Signals corresponding to the protons of the 1-methoxypropan-2-yl group, including a doublet for the methyl group, a multiplet for the methine proton, and a singlet for the methoxy group.
-
A signal for the NH proton, which may be broad and its chemical shift dependent on the solvent and concentration.
-
-
¹³C NMR:
-
Characteristic signals for the carbon atoms of the pyrimidine ring. The carbons attached to chlorine (C6) and nitrogen (C4) will be downfield.
-
Signals for the carbons of the 1-methoxypropan-2-yl side chain.
-
-
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).
-
-
Infrared (IR) Spectroscopy:
-
Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyrimidine ring, and C-O stretching of the methoxy group.
-
Potential Applications in Drug Discovery
Substituted pyrimidines are a cornerstone of medicinal chemistry, with a wide range of biological activities. 4-aminopyrimidine derivatives, in particular, have been investigated as:
-
Kinase Inhibitors: The pyrimidine scaffold can mimic the adenine core of ATP, making it a suitable template for designing inhibitors of various kinases, which are crucial targets in oncology and inflammation.[1]
-
Antiviral Agents: Modified nucleoside analogues containing a pyrimidine core are a major class of antiviral drugs.
-
Antimicrobial Agents: The pyrimidine ring is found in several antibacterial and antifungal compounds.
The specific structural features of 6-chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine, such as the flexible N-alkyl side chain and the reactive chloro-substituent, make it an attractive candidate for further chemical exploration and biological screening. The chlorine atom can be used as a point of diversification, allowing for the synthesis of a library of related compounds through reactions like Suzuki or Buchwald-Hartwig couplings. This would enable a thorough investigation of the structure-activity relationship (SAR) for a given biological target.
Safety and Handling
As with any research chemical with limited toxicological data, 6-chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. A material safety data sheet (MSDS) should be consulted if available from a commercial supplier.
Conclusion
6-chloro-N-(1-methoxypropan-2-yl)pyrimidin-4-amine is a molecule of interest for chemical synthesis and drug discovery. While direct experimental data is limited, its synthesis can be reliably predicted based on established methodologies for analogous compounds. Its structural features suggest potential for biological activity, making it a valuable building block for the development of new therapeutic agents. This guide provides a foundational understanding of its chemistry and potential, encouraging further investigation into its properties and applications.
References
-
Khrustalev, V. N., et al. (2021). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 26(7), 1957. [Link]
-
Gomez, L. A., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5192. [Link]
- Hasan, M. N., et al. (2012). Synthesis and Characterization of Some New 2-Amino-4-(4'-substituted)-6-(4''-substituted)diphenyl Pyrimidines. Asian Journal of Chemistry, 24(12), 5581-5584.
-
Vaskevich, A. I., et al. (2021). 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1291. [Link]
-
Patel, R. V., et al. (2022). Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents. Medicinal Chemistry Research, 31(8), 1368-1383. [Link]
-
RSC Publishing. (2018). Modified-amino acid/peptide pyrimidine analogs: synthesis, structural characterization and DFT studies of N-(pyrimidyl)gabapentine and N-(pyrimidyl)baclofen. New Journal of Chemistry. [Link]
-
Preprints.org. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. [Link]
-
ResearchGate. (2025). Amination of 4,6-and 2,4-Dichloropyrimidines with Polyamines. [Link]
-
Taylor & Francis Online. (1952). An investigation of the reduction products of 4-amino-2, 6-dichloropyrimidine by catalytic hydrogenation. [Link]
-
Zubi, A. A., et al. (2018). N-Benzylthieno[3,2-d]pyrimidin-4-amine. IUCrData, 3(1), x172051. [Link]
- Crespo, M. I., et al. (1998). Synthesis and pharmacological evaluation of new thieno[3,2-d]pyrimidine derivatives as 5-HT-uptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 8(20), 2843-2848.
Sources
- 1. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
